

# Atractylenolide I: A Novel Probe for Interrogating Immunoproteasome Function

Author: BenchChem Technical Support Team. Date: December 2025



**Application Notes and Protocols** 

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Atractylenolide I (ATT-I), a natural sesquiterpene lactone, has emerged as a valuable chemical tool for studying the function of the immunoproteasome, a critical component of the cellular antigen processing machinery. ATT-I enhances the immunoproteasome's catalytic activity by directly binding to the 26S subunit, non-ATPase 4 (PSMD4).[1][2] This potentiation of immunoproteasome function leads to increased antigen presentation via MHC class I molecules, thereby augmenting the cytotoxic response of CD8+ T cells against target cells.[1] [2] Beyond its effects on the immunoproteasome, ATT-I also exhibits anti-inflammatory properties by modulating key signaling pathways, including TLR4/NF-κB, PI3K/Akt, and MAPK, resulting in the reduced production of pro-inflammatory cytokines such as TNF-α and IL-6.[3][4] These characteristics make **Atractylenolide I** a powerful tool for research in immunology, oncology, and neuroinflammation.

## **Data Presentation**

Table 1: In Vitro Efficacy of Atractylenolide I



| Parameter                              | Cell Line/System                                   | Value   | Reference |
|----------------------------------------|----------------------------------------------------|---------|-----------|
| PSMD4 Binding<br>Affinity (Kd)         | Recombinant PSMD4                                  | 0.4 μΜ  | [1]       |
| IC50 for TNF-α<br>Inhibition           | LPS-stimulated peritoneal macrophages              | 23.1 μΜ | [5][6]    |
| IC50 for Nitric Oxide (NO) Inhibition  | LPS-stimulated peritoneal macrophages              | 41.0 μΜ | [5][6]    |
| IC50 for iNOS Activity Inhibition      | LPS-activated peritoneal macrophages               | 67.3 μΜ | [5][6]    |
| IC50 for Anti-<br>proliferative Effect | HT-29 human colon<br>adenocarcinoma cells<br>(48h) | 95.7 μΜ | [7]       |
| IC50 for Anti-<br>proliferative Effect | HT-29 human colon<br>adenocarcinoma cells<br>(72h) | 57.4 μΜ | [7]       |

Table 2: Cellular Effects of Atractylenolide I



| Effect                                                         | Cell Type                                                  | Concentration               | Outcome                                    | Reference |
|----------------------------------------------------------------|------------------------------------------------------------|-----------------------------|--------------------------------------------|-----------|
| Enhanced CD8+<br>T cell-mediated<br>cytotoxicity               | MC38-OVA cells<br>co-cultured with<br>OT-I CD8+ T<br>cells | 5.0 μΜ                      | Increased tumor cell killing               | [1]       |
| Increased IFN-γ<br>and TNF-α<br>secretion                      | Co-culture of OT-<br>I T cells and<br>MC38-OVA cells       | 5 μΜ                        | Enhanced<br>cytokine release<br>by T cells | [1]       |
| Reduced IL-6<br>and TNF-α<br>release                           | LPS-stimulated<br>RAW264.7<br>macrophages                  | Concentration-<br>dependent | Marked reduction in cytokine release       | [4]       |
| Inhibition of NF-<br>kB, ERK1/2, and<br>p38<br>phosphorylation | LPS-treated<br>RAW264.7 cells                              | Not specified               | Suppression of inflammatory signaling      | [4]       |

# Experimental Protocols Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify the binding of **Atractylenolide I** to its target protein, PSMD4, within a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.

#### Materials:

- Target cells (e.g., MC38 colorectal cancer cells)
- Atractylenolide I (ATT-I)
- DMSO (vehicle control)
- PBS with protease inhibitors



- Lysis buffer (e.g., RIPA buffer)
- Antibodies: Anti-PSMD4, HRP-conjugated secondary antibody
- SDS-PAGE and Western blotting reagents

#### Procedure:

- Cell Treatment: Culture MC38 cells to 80-90% confluency. Treat cells with a saturating concentration of ATT-I (e.g., 50 μM) or DMSO for 2-4 hours at 37°C.
- Cell Harvesting and Heat Challenge:
  - Harvest cells and wash with PBS containing protease inhibitors.
  - Resuspend the cell pellet in PBS and aliquot into PCR tubes.
  - Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
- Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
- Western Blot Analysis:
  - Collect the supernatant containing the soluble protein fraction.
  - Determine protein concentration using a BCA assay.
  - Perform SDS-PAGE and Western blotting using an anti-PSMD4 antibody to detect the amount of soluble PSMD4 at each temperature.
- Data Analysis: Quantify the band intensities. A positive thermal shift (higher melting temperature) in the ATT-I treated samples compared to the control indicates target engagement.



## **Immunoproteasome Activity Assay**

This assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the immunoproteasome in cell lysates treated with **Atractylenolide I**.

#### Materials:

- Target cells (e.g., MC38 cells)
- Atractylenolide I (ATT-I)
- Lysis buffer (25 mM Tris-HCl pH 7.5, 5 mM MgCl<sub>2</sub>, 10% glycerol, 1 mM ATP, 1 mM DTT, 1x protease inhibitor cocktail)
- Fluorogenic substrates:
  - Chymotrypsin-like (β5i): Ac-ANW-AMC
  - Trypsin-like (β2i): Ac-PAL-AMC
  - Caspase-like (β1i): Ac-KQL-AMC
- Proteasome activity assay buffer (50 mM Tris-HCl pH 7.5, 1 mg/ml BSA, 1 mM EDTA, 1 mM ATP, 1 mM DTT)
- 96-well black plates
- Fluorometer

#### Procedure:

- Cell Treatment and Lysis: Treat MC38 cells with ATT-I (e.g., 5 μM) or DMSO for 24 hours.
   Lyse the cells in proteasome activity lysis buffer.
- Assay Setup: In a 96-well black plate, add cell lysate (10-20 μg of protein) to each well.
- Substrate Addition: Add the specific fluorogenic substrate to a final concentration of 12.5-50
  μM in proteasome activity assay buffer.



- Kinetic Measurement: Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at 37°C every 3-5 minutes for 30-60 minutes using a fluorometer.
- Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time).
   An increased rate in ATT-I treated samples indicates enhanced immunoproteasome activity.

## **CD8+ T Cell-Mediated Cytotoxicity Assay**

This protocol assesses the ability of **Atractylenolide I** to enhance the killing of tumor cells by cytotoxic T lymphocytes.

#### Materials:

- Target tumor cells expressing a model antigen (e.g., MC38-OVA cells expressing luciferase)
- Effector T cells specific for the model antigen (e.g., OT-I CD8+ T cells)
- Atractylenolide I (ATT-I)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Luciferase assay reagent
- Luminometer

#### Procedure:

- Cell Co-culture:
  - Seed MC38-OVA-luciferase cells in a 96-well plate.
  - Pre-treat the tumor cells with ATT-I (e.g., 5 μM) or DMSO for 24 hours.
  - Add OT-I CD8+ T cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
- Incubation: Co-culture the cells for 24-48 hours at 37°C.
- Cytotoxicity Measurement:



- Lyse the remaining viable tumor cells.
- Measure the luciferase activity using a luminometer.
- Data Analysis: A decrease in luciferase signal in the ATT-I treated co-cultures compared to the control indicates enhanced T cell-mediated cytotoxicity. The percentage of specific lysis can be calculated.

## **Visualizations**





Click to download full resolution via product page

Caption: Atractylenolide I enhances immunoproteasome-mediated antigen presentation.





Click to download full resolution via product page

Caption: Experimental workflow for studying **Atractylenolide I**'s effect on immunoproteasome function.



Click to download full resolution via product page

Caption: Anti-inflammatory signaling pathways inhibited by Atractylenolide I.



## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. JCI Atractylenolide I enhances responsiveness to immune checkpoint blockade therapy by activating tumor antigen presentation [jci.org]
- 2. Immunoproteasome Activity and Content Determine Hematopoietic Cell Sensitivity to ONX-0914 and to the Infection of Cells with Lentiviruses PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Attractylenolide I enhances responsiveness to immune checkpoint blockade therapy by activating tumor antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Tumor Activity of Atractylenolide I in Human Colon Adenocarcinoma In Vitro [mdpi.com]
- To cite this document: BenchChem. [Atractylenolide I: A Novel Probe for Interrogating Immunoproteasome Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600221#atractylenolide-i-as-a-tool-for-studying-immunoproteasome-function]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



## Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com